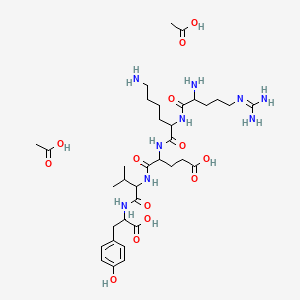

Splenopentin Acetate

Overview

Description

Splenopentin Acetate, also known as SP-5, is a synthetic immunomodulating peptide . It corresponds to the region 32-34 of a splenic product called splenin (SP) and the thymic hormone thymopoietin (TP) . Splenopentin can reproduce the biological activities of TP and SP .

Synthesis Analysis

Splenopentin and thymopentin are synthetic immunomodulating peptides . They correspond to the region 32–34 of a splenic product called splenin (SP) and the thymic hormone thymopoietin (TP), respectively . Synthetic pentapeptides (TP-5) and (SP-5) reproduce the biological activities of TP and SP .Molecular Structure Analysis

The chemical formula of Splenopentin Acetate is C35H59N9O13 . Its molecular weight is 813.910 . The elemental analysis shows that it contains Carbon (51.65%), Hydrogen (7.31%), Nitrogen (15.49%), and Oxygen (25.55%) .Physical And Chemical Properties Analysis

Splenopentin Acetate is supplied as a powder . Its purity, as determined by HPLC, is greater than or equal to 98% . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .Scientific Research Applications

Immunological Applications

Splenopentin Acetate has shown significant potential in various immunological applications. For instance, a study by Simon et al. (1990) demonstrated the efficacy of diacetyl-splenopentin (BCH 069) in reducing clinical symptoms of hay fever. Intravenous treatment with BCH 069 led to significant clinical improvement, confirming its potential to influence hyperreactive conditions of the immune system (Simon et al., 1990).

Moreover, Gruner et al. (2004) found that Splenopentin accelerated the recruitment of epidermal Langerhans cells in skin, which is crucial in treating disorders where impaired Langerhans cell density can lead to secondary cutaneous infections (Gruner et al., 2004).

Augmentation of Natural Killer Cells

Research by Rastogi et al. (1993) revealed that Splenopentin and its synthetic analogs significantly augment in vitro human natural killer (NK) cell activity. This finding highlights Splenopentin's potential role in enhancing innate immune responses (Rastogi et al., 1993).

Genetic Expression Modulation

A study by Chatterjee-Kishore et al. (1997) found that Splenopentin analogs could upregulate transcription of HLA class-I gene in K562 cells. These cells do not typically transcribe HLA class I genes, suggesting a significant modulation effect of Splenopentin on genetic expression (Chatterjee-Kishore et al., 1997).

Peptide Degradation Study

Isakova et al. (1989) investigated the degradation of immunoactive peptide Splenopentin in human serum, providing insights into its stability and lifespan in the human body (Isakova et al., 1989).

Prevention of Graft-vs-Host Reaction

Eckert et al. (1989) demonstrated that Splenopentin significantly prevented symptoms of graft-vs-host reaction (GVHR), a crucial finding for transplant medicine (Eckert et al., 1989).

Influence on Immune and Behavioral Reactions

Research by Evseev et al. (1991) indicated that Splenopentin could normalize several immunological patterns in animals with chronic alcoholic intoxication. This suggests its role in modulating immune and behavioral reactions in secondary immunodeficiency states (Evseev et al., 1991).

Stimulation of IL-2 Production

Biswas et al. (1997) found that Splenopentin analogs stimulated interleukin-2 (IL-2) production and CD2R expression, indicating a potential role in T-cell activation and immune response modulation (Biswas et al., 1997).

Influence on Antibody Formation and Phagocytic Capability

Diezel et al. (1989) showed that Splenopentin influenced antibody formation in immunosuppressed animals and affected the phagocytic capability of human granulocytes (Diezel et al., 1989).

Effect on Myelopoiesis and Bone Marrow Toxicity

Diezel et al. (1993) studied the influence of Splenopentin on bone marrow progenitor cell proliferation and found that it acts as a co-stimulant for bone marrow colony formation, suggesting its potential in mitigating bone marrow toxicity (Diezel et al., 1993).

properties

IUPAC Name |

acetic acid;4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51N9O9.2C2H4O2/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35;2*1-2(3)4/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36);2*1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGQADLDXWXFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59N9O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Splenopentin Acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

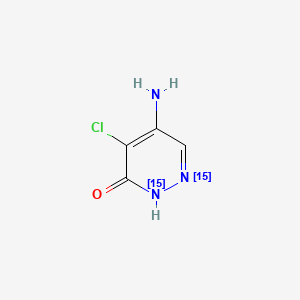

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Allyl-4-[4-[N-butyl-N-(3-phenylpropyl)amino]phenyl]-3-cyano-1,5-dihydro-5-oxo-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B563994.png)

![Ethyl, 2-[(1-carboxy-2-methylpropyl)amino]-2-oxo- (9CI)](/img/no-structure.png)